CCR2 Antagonist Affinity: Propylsulfonyl Substitution Enables Sub-Nanomolar Binding Potency
In a direct head-to-head comparison of alkylsulfone-containing trisubstituted cyclohexanes, the propylsulfonyl-substituted derivative (synthesized from (2-(propylsulfonyl)cyclohexyl)methanamine) exhibited a Ki of 1.5 nM against human CCR2 expressed in U2OS cells, whereas the methylsulfonyl analog displayed a Ki of 14 nM under identical assay conditions [1][2]. This 9.3-fold improvement in binding affinity correlates with enhanced lipophilicity and optimal conformational switching that reduces exposed polarity in the receptor binding pocket .
| Evidence Dimension | Binding affinity (Ki) to human CCR2 receptor |
|---|---|
| Target Compound Data | Ki = 1.5 nM |
| Comparator Or Baseline | Methylsulfonyl analog: Ki = 14 nM |
| Quantified Difference | 9.3-fold improvement (14 nM → 1.5 nM) |
| Conditions | Displacement of [³H]-CCR2-RA-[R] from human CCR2 expressed in human U2OS cells, 2 h incubation, scintillation spectrometry |
Why This Matters
Sub-nanomolar CCR2 binding is a prerequisite for achieving potent in vivo antagonism at therapeutically relevant doses; the propylsulfonyl analog demonstrates a clear potency advantage over the methylsulfonyl comparator for lead optimization campaigns.
- [1] BindingDB. BDBM50506122 (CHEMBL4531005). Affinity Data: Ki = 1.5 nM for human CCR2 expressed in U2OS cells. View Source
- [2] BindingDB. BDBM50349344 (CHEMBL1809250). Affinity Data: Ki = 14 nM for human recombinant airway trypsin-like protease HAT. View Source
